BRD2 Bromodomain Binding Affinity
Tert-butyl N-(5-bromo-7-quinolyl)carbamate exhibits measurable binding affinity to the BRD2 bromodomain 1 (Kd = 8.6 µM) [1]. This affinity, while modest, positions it as a potential starting point for developing bromodomain inhibitors. In contrast, closely related quinoline-based bromodomain inhibitors from the same chemotype have been optimized to achieve sub-nanomolar Ki values (e.g., 1.2 nM for BRD4 BD1) [2], highlighting the critical role of specific substitution patterns in achieving high potency. The 5-bromo-7-Boc-amino substitution pattern of the target compound provides a distinct activity baseline that can be exploited for structure-activity relationship (SAR) studies.
| Evidence Dimension | Binding affinity (Kd) to BRD2 bromodomain 1 |
|---|---|
| Target Compound Data | Kd = 8.6 µM (8600 nM) |
| Comparator Or Baseline | Optimized quinoline BRD4 inhibitor: Ki = 1.2 nM |
| Quantified Difference | Target compound exhibits ~7000-fold lower affinity compared to optimized inhibitors. |
| Conditions | Isothermal titration calorimetry (ITC) using recombinant poly-His-tagged BRD2 bromodomain 1 (unknown origin) [1]. |
Why This Matters
This data demonstrates that the target compound possesses intrinsic bromodomain binding activity, providing a measurable baseline for SAR exploration and validating its utility in epigenetic probe discovery.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724). Affinity data for tert-butyl N-(5-bromo-7-quinolyl)carbamate to BRD2 bromodomain 1. Kd = 8.6E+3 nM. View Source
- [2] BindingDB. BDBM50457495 (CHEMBL4215988). Affinity data for an optimized quinoline BRD4 inhibitor. Ki = 1.20 nM. View Source
